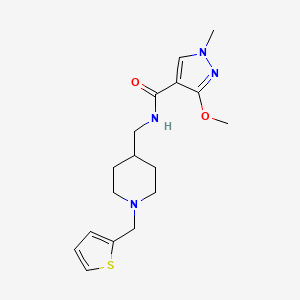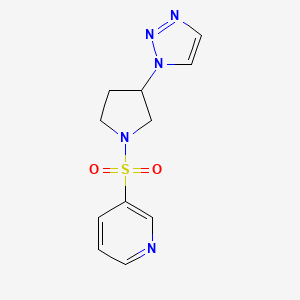
3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide is a chemical compound with the CAS Number: 1206107-65-4 . It has a molecular weight of 248.24 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanohydrazide . The InChI code is 1S/C11H12N4O3/c12-14-9(16)5-6-15-10(17)7-3-1-2-4-8(7)13-11(15)18/h1-4H,5-6,12H2,(H,13,18)(H,14,16) .科学研究应用
3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide has been used in a variety of scientific research applications, including biochemical and physiological studies. In these studies, this compound has been used to study the effects of various compounds on the human body. For example, this compound has been used to study the effects of drugs on the brain, as well as to study the effects of various hormones on the body. Additionally, this compound has been used in laboratory experiments, such as enzyme assays, to study the effects of various compounds on enzyme activity.
作用机制
The mechanism of action of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide is not well understood. However, it is believed that this compound acts by binding to proteins, which then activates or inhibits the proteins’ activity. Additionally, this compound has been shown to interact with various enzymes, which may lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect the activity of various enzymes, as well as the activity of various hormones. Additionally, this compound has been shown to affect the activity of various neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
The use of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound can be difficult to purify and can be difficult to store. Additionally, this compound has a limited solubility in organic solvents, which can limit its use in certain laboratory experiments.
未来方向
There are many potential future directions for the use of 3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide in scientific research. For example, this compound could be used to study the effects of various drugs on the brain, as well as the effects of various hormones on the body. Additionally, this compound could be used to study the effects of various compounds on enzyme activity. Additionally, this compound could be used to study the effects of various compounds on the activity of various neurotransmitters, such as serotonin and dopamine. Additionally, this compound could be used in the development of novel drugs and therapeutic agents. Finally, this compound could be used in the study of the structure and function of proteins, as well as the study of the structure and function of enzymes.
合成方法
3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanehydrazide can be synthesized through a variety of methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline and propanehydrazide. This reaction can be carried out in aqueous solution or in organic solvents, such as dimethylformamide (DMF). Additionally, the reaction can be catalyzed with a variety of catalysts, such as zinc chloride or palladium on carbon. The reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.
属性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-10(17)7-3-1-2-4-8(7)13-11(15)18/h1-4H,5-6,12H2,(H,13,18)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPVRIYCVQFNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)



![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)

![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)
![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)

![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)